
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide, also known as AZD9291, is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used to treat non-small cell lung cancer (NSCLC) patients with EGFR T790M mutations, which are resistant to first-generation TKIs such as gefitinib and erlotinib.
Wirkmechanismus
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide selectively and irreversibly inhibits the activity of EGFR with T790M mutations, which are resistant to first-generation TKIs. This inhibition leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, and the induction of apoptosis in cancer cells (Cross et al., 2015).
Biochemical and Physiological Effects:
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been shown to have a high selectivity and potency for EGFR with T790M mutations, while sparing wild-type EGFR and other kinases. It has a half-life of approximately 26 hours and is metabolized by the liver. N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been found to have minimal drug-drug interactions and to be well-tolerated in clinical trials, with the most common adverse events being diarrhea, rash, and nausea (Jänne et al., 2015).
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a useful tool for studying the role of EGFR signaling in cancer cells with T790M mutations. It can be used to investigate the mechanisms of resistance to first-generation TKIs and to develop new treatment strategies for NSCLC and other cancers. However, N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide is not effective in patients with EGFR mutations other than T790M, and the development of resistance to N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide can also occur in some patients (Mok et al., 2017).
Zukünftige Richtungen
For the research and development of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide include the investigation of its potential in combination with other targeted therapies and immunotherapies, the identification of biomarkers for patient selection and monitoring, and the development of new generations of EGFR TKIs with improved efficacy and safety profiles. Other potential applications of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide include the treatment of other cancers with EGFR mutations and the prevention of cancer metastasis (Yamamoto et al., 2019).
Synthesemethoden
The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves several steps, including the preparation of 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethanamine, the coupling of 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethanamine with 5-phenylisoxazole-3-carboxylic acid, and the final deprotection of the amine protecting group. The detailed synthesis method can be found in the literature (Cross et al., 2015).
Wissenschaftliche Forschungsanwendungen
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutations. In a phase I/II clinical trial, N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide showed a high response rate (51%) and a long progression-free survival (9.6 months) in patients with EGFR T790M mutations (Jänne et al., 2015). In a phase III clinical trial, N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide demonstrated a superior efficacy and safety profile compared to chemotherapy in these patients (Mok et al., 2017). N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide has also been investigated in combination with other targeted therapies and immunotherapies for the treatment of NSCLC and other cancers (Yamamoto et al., 2019).
Eigenschaften
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(16-11-18(24-21-16)14-5-2-1-3-6-14)20-12-17(22-8-4-9-22)15-7-10-25-13-15/h1-3,5-7,10-11,13,17H,4,8-9,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZCDNUESSHTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Furan-2-yl)-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622648.png)

![2-{[2-Oxo-2-(4-toluidino)ethyl]sulfonyl}acetic acid](/img/structure/B2622651.png)
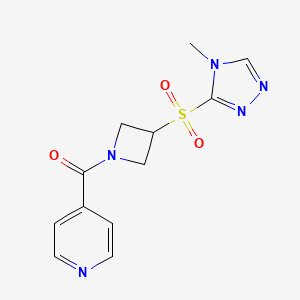
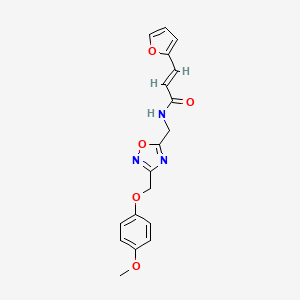
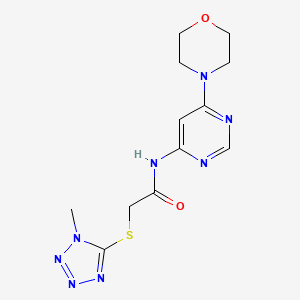
![N-(1,3-thiazol-2-yl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2622659.png)
![N~2~-benzyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-ethylpyrimidine-2,4-diamine](/img/structure/B2622660.png)

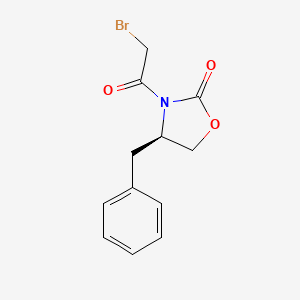
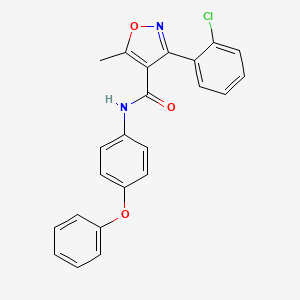


![2-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2622670.png)